molecular formula C24H25NO2S B555536 S-Trityl-D-penicillamine CAS No. 150025-01-7

S-Trityl-D-penicillamine

Cat. No. B555536
M. Wt: 391.5 g/mol
InChI Key: XSOLHQWRHYIXOC-NRFANRHFSA-N
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Description

“S-Trityl-D-penicillamine” is a coordination compound that contains a thiolate and amide group . It has been used as a model system for studying the interaction between proteins and metal ions .


Synthesis Analysis

The synthetic approaches to the tris (tetrathiaaryl)methyl radicals, which are key components in the structure of “S-Trityl-D-penicillamine”, have been extensively studied . A series of D-penicillamine-derived β-thiolactones have been synthesized and polymerized, with varied side chain alkyl groups .


Molecular Structure Analysis

The structure-property relationship of the resulting polymers from the synthesis of D-penicillamine-derived β-thiolactones has been studied . The obtained polythioesters (PTEs) exhibit tunable glass transition temperature in a wide range of 130–50 °C, and melting temperature of 90–105 °C .


Chemical Reactions Analysis

Trityl radicals, which are part of the “S-Trityl-D-penicillamine” structure, have been used in various chemical reactions . They have been applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .


Physical And Chemical Properties Analysis

“S-Trityl-D-penicillamine” has a molecular weight of 391.53 . The properties and promising applications of the tris (tetrathiaaryl)methyl radicals, which are part of its structure, have been considered .

Scientific Research Applications

1. Analytical Method Development

A significant application of D-penicillamine in scientific research is in the development of analytical methods. For instance, Zinellu et al. (2004) described an improved capillary electrophoresis method for measuring various forms of D-Penicillamine in plasma, highlighting its potential in clinical diagnostics and pharmacokinetics studies (Zinellu et al., 2004). Similarly, Saracino et al. (2013) developed a novel HPLC-electrochemical detection approach for determining D-penicillamine in skin specimens, providing insights into its toxic effects in clinical cases (Saracino et al., 2013).

2. Chirality Research

Yang et al. (2021) focused on the distinction of chiral penicillamine using metal-ion coupled cyclodextrin complex by trapped ion mobility-mass spectrometry. This research highlights D-penicillamine's role in studying the pharmacological importance of chiral distinction in drugs (Yang et al., 2021).

3. Biochemical and Pharmacological Studies

Research by Sarkar et al. (1977) on D-penicillamine's interaction with copper ions, and its effects on copper mobilization and distribution in Wilson's disease, reflects its application in biochemical and pharmacological studies (Sarkar et al., 1977). Miki (1994) also explored D-penicillamine's role as an antioxidant, emphasizing its biochemical properties and potential therapeutic applications (Miki, 1994).

4. Clinical Research

In the clinical research sphere, Bluestone and Goldberg (1973) studied the effect of D-penicillamine on serum immunoglobulins and rheumatoid factor, indicating its significance in immunological studies (Bluestone & Goldberg, 1973).

5. Investigating Drug Mechanisms

Handel et al. (1996) investigated D-penicillamine's role in inactivating activator protein-1 DNA binding, which highlights the compound's relevance in understanding the molecular mechanisms of drugs (Handel et al., 1996).

6. Chelation Therapy Research

Weiss et al. (2013) focused on the efficacy and safety of D-penicillamine as a chelating agent in the treatment of Wilson disease, showcasing its importance in therapeutic research and clinical trials (Weiss et al., 2013).

Future Directions

D-penicillamine, a component of “S-Trityl-D-penicillamine”, has been suggested as a novel therapeutic intervention alone or in combination to prevent relapse into alcohol seeking and consumption .

properties

IUPAC Name

(2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLHQWRHYIXOC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428613
Record name S-Trityl-D-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Trityl-D-penicillamine

CAS RN

150025-01-7
Record name S-Trityl-D-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Lipowska, L Hansen, R Cini, X Xu, H Choi… - Inorganica chimica …, 2002 - Elsevier
Two new N 2 S 2 ligands [S-trityl-l-cysteine-acetamide-ethanethiol ethyl ester (Tr-l-CAATH 2 -Et, 1) and S-trityl-d-penicillamine-acetamide-(2-methyl-2-propanethiol) ethyl ester (Tr-d-…
Number of citations: 33 www.sciencedirect.com
Y Taira, T Uehara, M Tsuchiya, H Takemori… - Bioconjugate …, 2018 - ACS Publications
In the synthesis of technetium-99m ( 99m Tc) labeled target-specific ligands, the presence of a large excess of unlabeled ligands over 99m Tc in the injectate hinders target …
Number of citations: 11 pubs.acs.org
EK Lei - 2018 - search.proquest.com
Mitochondria play a critical role in the generation of cellular energy, the organization of metabolic pathways, and regulation of programmed cell death. The study of these processes is …
Number of citations: 3 search.proquest.com
BE Mann - 2003 - books.google.com
In order to reduce the length of individual chapters, this report on ‘NMR Spectroscopy’has been divided into two chapters:‘Solution and Gas Phase NMR Spectroscopy’and ‘Solid-State …
Number of citations: 8 books.google.com

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